3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one

Medicinal chemistry Structure-activity relationship Quinolinone pharmacology

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one (CAS 462068-03-7) is a synthetic quinolin-2-one derivative bearing a 7-methoxy substituent on the quinolinone core and a furan-2-ylmethylaminomethyl side chain at the 3-position. The compound is catalogued under PubChem CID 864651 and is supplied for research use by vendors including Santa Cruz Biotechnology (sc-312174) and Chemscene.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 462068-03-7
Cat. No. B2448493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one
CAS462068-03-7
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CO3
InChIInChI=1S/C16H16N2O3/c1-20-13-5-4-11-7-12(16(19)18-15(11)8-13)9-17-10-14-3-2-6-21-14/h2-8,17H,9-10H2,1H3,(H,18,19)
InChIKeyYUMGOIIARFPTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one (CAS 462068-03-7): Procurement-Relevant Structural and Pharmacological Context


3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one (CAS 462068-03-7) is a synthetic quinolin-2-one derivative bearing a 7-methoxy substituent on the quinolinone core and a furan-2-ylmethylaminomethyl side chain at the 3-position. The compound is catalogued under PubChem CID 864651 and is supplied for research use by vendors including Santa Cruz Biotechnology (sc-312174) and Chemscene [1]. Quinolin-2-ones are a privileged scaffold in medicinal chemistry, historically explored as farnesyl protein transferase inhibitors, c-KIT kinase inhibitors, and MAO inhibitors, with the position and nature of substituents critically influencing target selectivity and potency [2][3].

Why Generic Substitution Fails for 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one: The Substitution-Specific Pharmacology Problem


Within the quinolin-2-one class, seemingly minor structural variations—such as moving the methoxy group from position 7 to 6, replacing it with a methyl group, or changing the 3-position side chain from furan-2-ylmethyl to cyclohexyl or benzyl—produce compounds with distinct physicochemical profiles and, as established by broader quinolinone structure–activity relationship (SAR) literature, can dramatically alter target engagement, metabolic stability, and cellular potency [1][2]. The specific combination of a 7-methoxy hydrogen-bond acceptor and a furan-2-ylmethyl moiety capable of π-stacking and hydrogen bonding is not replicated by any single commercially available analog, meaning that procurement of a close substitute without head-to-head validation data introduces uncontrolled experimental variables.

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 7-Methoxy vs. 6-Methoxy Quinolin-2-one

The target compound (7-methoxy) and its closest regioisomer 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one (CAS 462067-56-7) differ only in the position of the methoxy substituent on the quinolinone ring. Published SAR on quinolone chalcones demonstrates that methoxy group placement on the quinolone ring is 'vitally important to the cytotoxic activity of the compound' [1]. In related 4-phenylquinolone series, shifting the methoxy from position 7 to position 6 alters the electronic distribution of the quinolinone core, affecting both the pKa of the lactam N–H and the orientation of the methoxy oxygen for hydrogen-bonding interactions [2]. Computed XLogP3-AA for the 7-methoxy isomer is 1.8 [3]; the 6-methoxy regioisomer, while sharing the same molecular formula (C₁₆H₁₆N₂O₃, MW 284.31), is expected to exhibit a subtly different dipole moment due to the altered vector of the methoxy dipole relative to the lactam carbonyl.

Medicinal chemistry Structure-activity relationship Quinolinone pharmacology

Side-Chain Pharmacophore Differentiation: Furan-2-ylmethyl vs. Cyclohexylaminomethyl

The target compound bears a furan-2-ylmethyl side chain, whereas a closely related analog (CAS 462068-04-8) replaces this with a cyclohexylaminomethyl group while retaining the 7-methoxyquinolin-2-one core. The furan oxygen serves as an additional hydrogen-bond acceptor and the furan ring provides a π-surface for aromatic stacking interactions with protein targets. In a broader quinolin-2-one series, furan-containing analogs have been shown to engage in π–π stacking and H-bond networks that saturated cyclohexyl analogs cannot replicate [1]. Computed topology differs: the furan-2-ylmethyl analog has 5 rotatable bonds and a tPSA of 63.5 Ų [2], while the cyclohexyl analog (MW 286.37) has a higher rotatable bond count and a lower tPSA due to removal of the furan oxygen, potentially increasing membrane permeability but reducing specific polar interactions with certain kinase and MAO active sites [3].

Drug design Pharmacophore modeling Ligand efficiency

Side-Chain Aromaticity Differentiation: Furan-2-ylmethyl vs. Benzylaminomethyl

Replacement of the furan-2-ylmethyl group with a benzyl group yields 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one (CAS 462067-61-4). While both contain aromatic rings, furan is a π-excessive heteroaromatic with different quadrupole moment and hydrogen-bonding capacity compared to the π-neutral phenyl ring. Furan's oxygen lone pair can act as a hydrogen-bond acceptor, whereas the benzyl group cannot. This difference has been exploited in kinase inhibitor design: furan-containing quinolin-2-ones have shown differential binding to the hinge region of c-KIT kinase compared to phenyl-substituted analogs, with the furan oxygen forming a water-mediated hydrogen bond to the kinase backbone that is absent for benzyl derivatives [1]. Computed heavy atom count is 21 for the furan analog vs. 22 for the benzyl analog; the benzyl analog (MW 294.35) has a larger molecular volume, potentially altering binding-site complementarity [2].

Medicinal chemistry π-stacking interactions Selectivity profiling

C7 Substituent Polarity Differentiation: 7-Methoxy vs. 7-Methyl Quinolin-2-one

The target compound carries a 7-methoxy group (–OCH₃, hydrogen-bond acceptor), while the analog 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one (CAS not available on PubChem, but commercially listed through CymitQuimica) carries a 7-methyl group (–CH₃, hydrophobic). The methoxy-to-methyl switch affects both electronic properties (Hammett σₚ: –OCH₃ = −0.27 vs. –CH₃ = −0.17) and solvation free energy. In quinolone antibacterial SAR, a 7-methoxy substituent consistently yields higher aqueous solubility and altered cytochrome P450 metabolic profiles compared to 7-methyl analogs [1]. The methoxy oxygen of the target compound can participate in direct or water-mediated hydrogen bonds with biological targets, whereas the methyl group cannot, a distinction documented across multiple quinolinone chemotypes including the isothiazoloquinolone antibacterial series [2].

Physicochemical profiling Hydrogen bonding Solubility

Commercial Availability and Purity Documentation: Verified 98% Purity with Analytical Traceability

The target compound is supplied with a documented purity specification of 98% by Leyan (Catalog No. 1617145) and is available in 500 mg quantities from Santa Cruz Biotechnology (sc-312174) [1]. In contrast, several closest analogs—including the 6-methoxy regioisomer and the cyclohexylaminomethyl derivative—are predominantly available through smaller specialty suppliers without publicly posted Certificates of Analysis, introducing uncertainty in comparative studies . The availability of a verified purity specification and an established supply chain from a major vendor (Santa Cruz Biotechnology) reduces batch-to-batch variability risk that could confound biological assay interpretation. The compound is recommended for storage sealed, dry at 2–8°C [1].

Compound procurement Quality control Reproducibility

Recommended Research and Industrial Application Scenarios for 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one


Kinase Inhibitor Screening Libraries Requiring Defined Heteroaromatic Pharmacophores

The furan-2-ylmethyl side chain and 7-methoxy substitution combine to create a hydrogen-bond donor/acceptor and π-stacking profile consistent with ATP-competitive kinase inhibitor pharmacophores. This compound is appropriate for inclusion in targeted kinase panel screens where the furan oxygen can engage the kinase hinge region via water-mediated hydrogen bonds, a feature documented in quinolin-2-one c-KIT and farnesyl protein transferase inhibitor patents [1][2]. The computed tPSA of 63.5 Ų and XLogP3-AA of 1.8 place it within oral drug-like chemical space, making it a suitable starting point for hit-to-lead optimization [3].

Regioisomeric Probe for Methoxy Position–Activity Relationship Studies

The target compound serves as a defined 7-methoxy probe, enabling direct comparison with the 6-methoxy regioisomer (CAS 462067-56-7) to dissect the contribution of methoxy position to target engagement. Published SAR on quinolone chalcones demonstrates that methoxy placement is a critical determinant of cytotoxic potency [4]. Researchers can use matched molecular pair analysis between the 7-methoxy and 6-methoxy analogs to identify binding-site features that discriminate between the two vectors, without confounding by changes in molecular formula or tPSA.

MAO Inhibition Selectivity Profiling: Furan-Containing Quinolin-2-ones

Quinolin-2-one derivatives have been evaluated as monoamine oxidase (MAO) inhibitors, with available BindingDB data indicating differential MAO-A vs. MAO-B activity within the chemotype [5]. The furan-2-ylmethyl substituent provides a unique heteroaromatic interaction surface not present in benzyl or cyclohexyl side-chain analogs, making this compound a valuable probe for mapping the structural determinants of MAO isoform selectivity. Procurement of the verified 98% purity material from Santa Cruz Biotechnology ensures that observed MAO inhibition is attributable to the target structure rather than impurities [6].

Fragment-Based Drug Discovery: Privileged Quinolin-2-one Core with Synthetic Tractability

With a molecular weight of 284.31 g/mol, 5 rotatable bonds, and 2 hydrogen-bond donors, this compound sits at the upper boundary of fragment-like chemical space while retaining the quinolin-2-one core recognized as a privileged scaffold for antibacterial, anticancer, and CNS targets [3][7]. The secondary amine in the side chain provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination), enabling rapid SAR expansion. The established supply chain through Santa Cruz Biotechnology and Leyan supports reproducible procurement for multi-round medicinal chemistry campaigns [6].

Quote Request

Request a Quote for 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.